molecular formula C7H5BrN2 B152527 3-Bromoindazole CAS No. 40598-94-5

3-Bromoindazole

Cat. No. B152527
CAS RN: 40598-94-5
M. Wt: 197.03 g/mol
InChI Key: HTKXRTUKPXEALT-UHFFFAOYSA-N
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Description

3-Bromoindazole (3BI) is an organic compound that has been studied for its potential use in a variety of applications. It is a heterocyclic aromatic compound, and its structure consists of a five-membered ring with three carbon atoms and one nitrogen atom. 3BI has been studied for its ability to act as a catalyst in organic synthesis, as well as its potential use as a therapeutic agent in various diseases. In addition, 3BI is also being studied for its potential use in industrial processes.

Scientific Research Applications

Cognitive Functions and Nitric Oxide Synthase Inhibition

3-Bromoindazole derivatives, specifically 3-bromo-7-nitroindazole, have been investigated for their influence on cognitive functions. This derivative, a potent neuronal nitric oxide synthase (nNOS) inhibitor, demonstrated significant effects on memory performance and emotional learning in rats. The inhibition of nNOS disrupted reference and working memory processes, indicating a potential role of nNOS-sGC in cognitive functions and learning strategies (Komsuoglu-Celikyurt et al., 2011).

Cascade Synthesis for Bioactive Molecules

3-Aminoindazoles, a class that includes this compound derivatives, are recognized as privileged scaffolds for bioactive drug-like molecules. A study detailed a microwave-assisted cascade reaction for synthesizing N-1 substituted 3-aminoindazoles, showcasing broad substrate scope and yielding up to 81%. This process holds significant potential for developing kinase-biased fragments and other bioactive compounds (Zhu et al., 2022).

Antiproliferative and Cytotoxic Effects

Research on bromothiazole derivatives, including those with this compound cores, indicates a strong antiproliferative and cytotoxic impact on human adenocarcinoma-derived cell lines. These compounds significantly reduced cell proliferation and viability, highlighting their potential for cancer treatment and the importance of further exploring bromo substituents in inducing cell death (Vale et al., 2017).

Antimicrobial and Antifungal Properties

Several studies have demonstrated the antimicrobial and antifungal properties of this compound derivatives. Compounds containing bromo or iodo groups have shown significant antimicrobial activity against various bacterial and fungal strains. These findings suggest a promising avenue for developing new antimicrobial agents (Patel & Patel, 2010).

Antitrypanosomal Activity

This compound derivatives have also been evaluated for their antitrypanosomal activity, particularly against African trypanosomes. Despite good in vitro activity and selectivity, the in vivo results indicate that these compounds may be trypanostatic rather than curative at tolerable doses, suggesting the need for further optimization (Conti et al., 2010).

Safety and Hazards

3-Bromoindazole is classified as Acute Tox. 3 Oral, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3, indicating that it is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . There is a continuous need for the development of novel broad-spectrum antifungal drugs with better efficacy . The current developments in the biological activities of indazole-based compounds are also presented .

properties

IUPAC Name

3-bromo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKXRTUKPXEALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352241
Record name 3-Bromoindazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40598-94-5
Record name 3-Bromo-1H-indazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromoindazole
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URL https://comptox.epa.gov/dashboard/DTXSID30352241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1H-indazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3-bromoindazole in organic synthesis?

A1: this compound serves as a valuable building block in organic synthesis, particularly for constructing more complex indazole derivatives. Its utility stems from the reactivity of the bromine atom, which can be readily substituted in various reactions. For instance, it undergoes efficient Suzuki-Miyaura cross-coupling reactions, a versatile method for forming carbon-carbon bonds. [] Additionally, this compound participates in Heck reactions, another powerful tool for carbon-carbon bond formation. []

Q2: Can this compound be used to generate reactive intermediates for further chemical transformations?

A3: Yes, this compound can be used to generate reactive intermediates like N-heterocyclic carbenes (NHCs). This is achieved through decarboxylation of 1,2-dimethylindazolium-3-carboxylate, which yields 1,2-dimethylindazol-3-ylidene. [] This NHC exhibits intriguing reactivity, for example, facilitating ring enlargement reactions of α-halo ketones to form cinnolines. []

Q3: Are there any known applications of this compound derivatives in medicinal chemistry?

A4: Yes, this compound derivatives have shown promise in medicinal chemistry. For example, 3-bromo-1H-indazole-5-carboxylic acid has been investigated for its interactions with Phosphopantetheine adenylyltransferase from Mycobacterium abscessus, a target for antibacterial drug development. [] Furthermore, the synthesis of axitinib, a known tyrosine kinase inhibitor used in cancer treatment, can be achieved efficiently using a two-step mechanochemical Heck/Migita cross-coupling strategy starting from a this compound derivative. []

Q4: What spectroscopic techniques are commonly employed for characterizing this compound?

A5: The electronic structure and substitution patterns of this compound and its derivatives can be elucidated using techniques like HeIα photoelectron spectroscopy (PES). This method provides insights into the ionization energies of the molecule, offering valuable information about its electronic properties and how substituents like nitro groups influence its orbital energies. []

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